![molecular formula C15H19N3O7S B12896991 N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine CAS No. 540522-58-5](/img/structure/B12896991.png)
N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid is a complex organic compound that features a unique structure combining an amino acid backbone with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the sulfooxy group. The amino acid backbone is then constructed through a series of amination and oxidation reactions. The final step involves coupling the indole derivative with the amino acid backbone under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the amino acid backbone can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
5-Aminopentanoic acid: A simpler analog without the indole and sulfooxy groups.
Indole-3-acetic acid: An indole derivative with a carboxylic acid group.
Sulfooxy derivatives of indole: Compounds with similar sulfooxy functionalization on the indole ring.
Uniqueness: (S)-5-Amino-5-oxo-2-((2-(5-(sulfooxy)-1H-indol-3-yl)ethyl)amino)pentanoic acid is unique due to its combination of an amino acid backbone with an indole moiety and a sulfooxy group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
540522-58-5 |
|---|---|
Molecular Formula |
C15H19N3O7S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(2S)-5-amino-5-oxo-2-[2-(5-sulfooxy-1H-indol-3-yl)ethylamino]pentanoic acid |
InChI |
InChI=1S/C15H19N3O7S/c16-14(19)4-3-13(15(20)21)17-6-5-9-8-18-12-2-1-10(7-11(9)12)25-26(22,23)24/h1-2,7-8,13,17-18H,3-6H2,(H2,16,19)(H,20,21)(H,22,23,24)/t13-/m0/s1 |
InChI Key |
TUWHPXPEFKZLHK-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=CN2)CCNC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


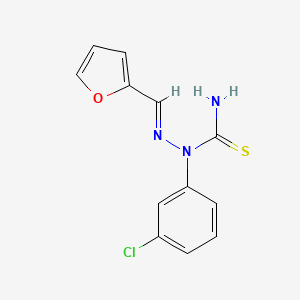
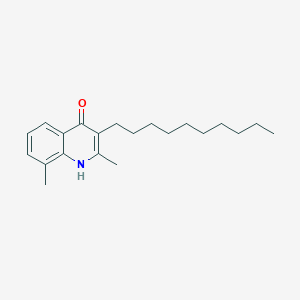
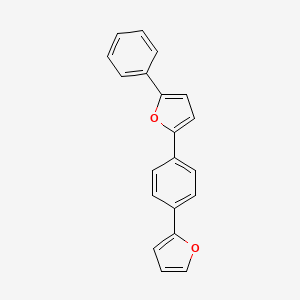
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
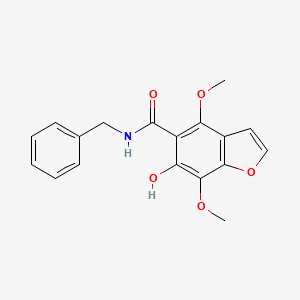
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)

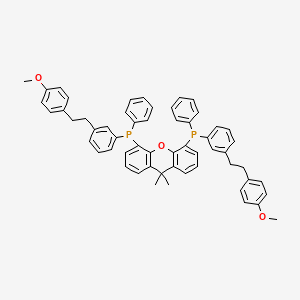
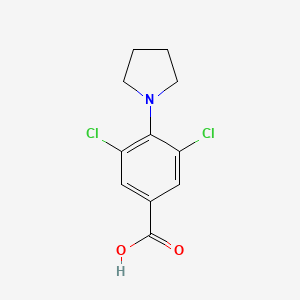
![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)

